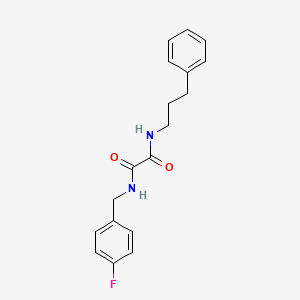

N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a phenylpropyl group attached to an oxalamide core

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-16-10-8-15(9-11-16)13-21-18(23)17(22)20-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUNWUNUSZCYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate oxalyl chloride by reacting oxalic acid with thionyl chloride.

Step 2: Reaction of 4-fluorobenzylamine with oxalyl chloride to form the corresponding amide intermediate.

Step 3: Reaction of the amide intermediate with 3-phenylpropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the oxalamide core can form hydrogen bonds with target proteins. This compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide

- N1-(4-methylbenzyl)-N2-(3-phenylpropyl)oxalamide

- N1-(4-bromobenzyl)-N2-(3-phenylpropyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance metabolic stability and improve binding interactions with biological targets compared to its analogs.

Biological Activity

N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C19H22F N3O2 and a molecular weight of approximately 345.39 g/mol. The presence of the oxalamide functional group suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Oxalamide Backbone : This can be achieved through the reaction of 4-fluorobenzylamine with 3-phenylpropanoic acid under acidic conditions.

- Purification : The crude product is purified using recrystallization techniques or chromatography to achieve high purity.

The mechanism by which this compound exerts its biological effects is primarily through modulation of enzyme activity and receptor interactions. The fluorobenzyl group may enhance binding affinity to specific targets, while the oxalamide moiety can facilitate hydrogen bonding interactions.

Biological Targets

Research indicates that this compound may interact with several biological targets, including:

- Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, influencing signaling pathways associated with various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. The IC50 values ranged from 5 to 15 µM across different cell types.

Cell Line IC50 (µM) MCF-7 (Breast) 10 A549 (Lung) 8 HeLa (Cervical) 12 -

Antimicrobial Properties : Another investigation revealed that this compound displayed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 75 Streptococcus pneumoniae 60 - Neuroprotective Effects : Recent findings suggest neuroprotective properties in models of oxidative stress, indicating potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.